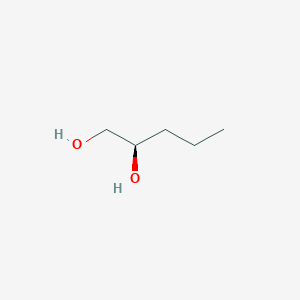

(R)-1,2-Pentanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-pentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVRQHFDJLLWFE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315395 | |

| Record name | (2R)-1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108340-61-0 | |

| Record name | (2R)-1,2-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108340-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to (R)-1,2-Pentanediol for Advanced Research

Introduction: Beyond the Structure – Defining Chirality with Light and Magnetism

(R)-1,2-Pentanediol is a chiral diol of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. Its value lies not just in its chemical structure—a five-carbon chain with hydroxyl groups on the first and second carbons—but specifically in the defined stereochemistry at the C2 position. This guide provides an in-depth analysis of the spectroscopic data that defines this molecule.

As researchers and drug development professionals, we understand that for chiral molecules, standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the structural blueprint. However, these methods are inherently achiral and thus yield identical spectra for both (R) and (S) enantiomers. To uniquely characterize the (R)-enantiomer, we must turn to chiroptical methods, such as polarimetry, or employ chiral auxiliaries to induce a diastereomeric difference that standard NMR can detect.

This whitepaper is structured to first establish the fundamental spectroscopic signature of the 1,2-pentanediol structure and then delve into the specific techniques required to confirm the absolute stereochemistry of the (R)-enantiomer.

Part 1: The Achiral Spectroscopic Profile of 1,2-Pentanediol

The data presented in this section is for 1,2-pentanediol. It is critical to recognize that these spectra are identical for both the (R) and (S) enantiomers, as these techniques do not differentiate between non-superimposable mirror images. The value of this data lies in confirming the molecular connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation. For 1,2-pentanediol, both ¹H and ¹³C NMR provide a clear map of the carbon skeleton and proton environments.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,2-pentanediol in a solvent like deuterochloroform (CDCl₃) reveals distinct signals for each proton. The protons on carbons bearing electronegative oxygen atoms (C1 and C2) are shifted downfield.

Table 1: ¹H NMR Chemical Shift Assignments for 1,2-Pentanediol [1]

| Proton Assignment | Chemical Shift (ppm, approx.) | Multiplicity | Integration |

| H5 (-CH₃) | 0.93 | Triplet (t) | 3H |

| H4 (-CH₂-) | 1.38 | Sextet / Multiplet | 2H |

| H3 (-CH₂-) | 1.46 | Multiplet | 2H |

| H1a, H1b (-CH₂OH) | 3.40 - 3.67 | Multiplet (dd) | 2H |

| H2 (>CHOH) | 3.59 - 4.46 | Multiplet | 1H |

| -OH (x2) | Variable | Broad Singlet | 2H |

Causality Behind Assignments: The terminal methyl group (H5) appears furthest upfield as it is most shielded. The adjacent methylene groups (H3, H4) show complex splitting due to coupling with their neighbors. The protons on the diol moiety (H1, H2) are the most deshielded due to the electron-withdrawing effect of the hydroxyl groups. The hydroxyl proton signals are often broad and can have a wide chemical shift range depending on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for 1,2-Pentanediol [2]

| Carbon Assignment | Chemical Shift (ppm, approx.) |

| C5 (-CH₃) | 14.1 |

| C4 (-CH₂-) | 19.3 |

| C3 (-CH₂-) | 35.5 |

| C1 (-CH₂OH) | 66.7 |

| C2 (>CHOH) | 74.3 |

Expert Insight: The carbons bonded to the oxygen atoms (C1 and C2) are significantly deshielded and appear furthest downfield, a characteristic feature for alcohols.[3] The aliphatic carbons (C3, C4, C5) appear in the upfield region as expected.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,2-pentanediol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. For a diol, the most prominent features are the O-H and C-O stretching vibrations.

Table 3: Characteristic IR Absorptions for 1,2-Pentanediol [3][4][5]

| Functional Group | Wavenumber (cm⁻¹, approx.) | Description of Band |

| O-H Stretch | 3200 - 3500 | Strong, very broad |

| C-H Stretch | 2870 - 2960 | Strong, sharp |

| C-O Stretch | 1050 - 1100 | Strong, sharp |

Trustworthiness of Interpretation: The broadness of the O-H stretch is a definitive hallmark of hydrogen bonding between the alcohol molecules in the neat liquid sample.[6] The C-O stretch is also a reliable indicator of an alcohol functional group.[7]

Experimental Protocol: Acquiring a Neat IR Spectrum

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of neat (R)-1,2-Pentanediol directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Table 4: Key Fragments in the EI Mass Spectrum of 1,2-Pentanediol [1][8]

| m/z | Proposed Fragment | Notes |

| 104 | [C₅H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 73 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 55 | [C₄H₇]⁺ | Likely from dehydration and subsequent fragmentation |

| 43 | [C₃H₇]⁺ | Propyl cation, a common alkyl fragment |

Mechanistic Insight: The fragmentation of alcohols is often initiated by cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage).[9] For 1,2-pentanediol, the most significant fragmentation is the cleavage between C1 and C2, leading to the loss of a ·CH₂OH radical (mass 31) to form a stable oxonium ion at m/z 73. A competing pathway involves the loss of the propyl radical (·CH₂CH₂CH₃) to form an ion at m/z 61.

Diagram 1: Proposed MS Fragmentation Pathway

Caption: Primary fragmentation pathways for 1,2-pentanediol in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of 1,2-pentanediol (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragments.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Part 2: Chiral-Specific Spectroscopic Analysis

The techniques in this section are essential for distinguishing (R)-1,2-Pentanediol from its (S)-enantiomer.

Optical Rotation

The defining characteristic of a pure enantiomer is its ability to rotate the plane of polarized light, a property known as optical activity.[10] The direction and magnitude of this rotation are unique to the stereochemistry. The (R) and (S) enantiomers will rotate light by the exact same magnitude but in opposite directions.

Experimental Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of (R)-1,2-Pentanediol of a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol or chloroform).

-

Instrument Setup: Use a polarimeter with a sodium D-line light source (589 nm). Calibrate the instrument with a blank (pure solvent).

-

Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution. Measure the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l)

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

To differentiate enantiomers using standard NMR, one can convert them into diastereomers by reacting them with a chiral derivatizing agent (CDA). Diastereomers have different physical properties and, crucially, distinct NMR spectra.

Authoritative Grounding: For chiral diols, chiral boronic acids are excellent CDAs. They react rapidly and quantitatively with the 1,2-diol moiety to form a stable cyclic boronate ester. If the boronic acid is enantiopure (e.g., a derivative of (S)-camphorsulfonic acid), reacting it with a racemic mixture of 1,2-pentanediol will produce two different diastereomeric esters: (S_acid)-(R_diol) and (S_acid)-(S_diol). These diastereomers will exhibit separate, distinguishable peaks in the NMR spectrum, allowing for the determination of enantiomeric purity.

Diagram 2: Workflow for Chiral Derivatization NMR

Sources

- 1. 1,2-Pentanediol | C5H12O2 | CID 93000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optical rotations and conformations of (S)-propane-1,2-diol, D-threo-butane-2,3-diol and some alditols in aqueous and non-aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 1,2-Pentanediol [webbook.nist.gov]

- 4. 1,2-ペンタンジオール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-Pentanediol | 5343-92-0 [chemicalbook.com]

- 7. (2S)-pentane-1,2-diol | C5H12O2 | CID 6950523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(+)-1,2-Propanediol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 1,2-Pentanediol, 96% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. macsenlab.com [macsenlab.com]

The Synthesis of Chiral 1,2-Diols from Prochiral Ketones: An In-Depth Technical Guide

Abstract

Chiral 1,2-diols are pivotal structural motifs in a vast array of biologically active molecules and serve as indispensable building blocks in the synthesis of pharmaceuticals.[1][2] Their stereochemistry profoundly influences pharmacological activity, making the development of efficient and highly stereoselective synthetic routes a paramount objective in modern organic chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral 1,2-diols from readily available prochiral ketones. We will delve into the mechanistic intricacies, practical applications, and field-proven insights for three principal methodologies: catalytic asymmetric reduction, Sharpless asymmetric dihydroxylation of enol ethers, and enzymatic transformations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage these powerful synthetic tools.

Introduction: The Significance of Chirality in 1,2-Diols

The three-dimensional arrangement of atoms in a molecule, its chirality, is a fundamental determinant of its biological function.[3][4] In the context of drug design, one enantiomer of a chiral molecule may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[4] Chiral 1,2-diols, also known as vicinal diols, are prevalent in numerous natural products and have proven to be invaluable as chiral ligands and auxiliaries in stereoselective organic synthesis.[1][5] The ability to precisely control the stereochemistry during their synthesis is therefore not just an academic challenge but a critical necessity for the creation of safer and more effective medicines.[3][6] This guide focuses on robust and scalable methods to access these valuable compounds from prochiral ketones, offering a gateway to a diverse range of complex chiral molecules.

Core Synthetic Strategies

The conversion of a prochiral ketone to a chiral 1,2-diol necessitates the creation of two adjacent stereocenters with high fidelity. The following sections detail the most successful and widely adopted strategies to achieve this transformation.

Catalytic Asymmetric Reduction of α-Diketones and α-Hydroxy Ketones

One of the most direct routes to chiral 1,2-diols is the stereoselective reduction of α-dicarbonyl compounds or their partially reduced α-hydroxy ketone congeners. This approach has been dominated by the use of transition metal catalysts, particularly those based on ruthenium and iridium, in asymmetric hydrogenation and transfer hydrogenation reactions.

2.1.1 Ruthenium-Catalyzed Asymmetric (Transfer) Hydrogenation

Pioneered by Noyori and others, ruthenium complexes bearing chiral diphosphine and diamine ligands have demonstrated remarkable efficacy in the asymmetric hydrogenation of ketones.[7][8] For the synthesis of chiral 1,2-diols, α-hydroxy ketones are excellent substrates. The catalyst, typically a Ru(II) complex, facilitates the stereoselective addition of hydrogen across the carbonyl group.

A well-defined chiral Ru catalyst, RuCl(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)(η⁶-arene), has been shown to effectively promote the asymmetric transfer hydrogenation of 1-aryl-1,2-propanediones.[9][10] Interestingly, the reaction temperature can be tuned to selectively yield either the chiral α-hydroxy ketone or the anti-1,2-diol with high enantiomeric and diastereomeric excess.[9][10]

The proposed mechanism for these transfer hydrogenations often involves a concerted, six-membered transition state where the hydride is transferred from the metal complex to the carbonyl carbon.[8] The chirality of the ligand environment dictates the facial selectivity of the hydride attack on the prochiral ketone.

Workflow for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Caption: General workflow for Ru-catalyzed asymmetric transfer hydrogenation.

2.1.2 Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts have also emerged as powerful tools for the asymmetric hydrogenation of α-hydroxy ketones, providing efficient access to chiral 1,2-diols.[11] Tridentate f-amphox ligands in combination with iridium have shown exceptional activity and enantioselectivity, with some systems achieving turnover numbers (TONs) as high as 1,000,000.[11] This high efficiency makes iridium-catalyzed systems particularly attractive for industrial applications.

Sharpless Asymmetric Dihydroxylation of Prochiral Enol Ethers

An alternative and highly effective strategy involves the conversion of a prochiral ketone into its corresponding enol ether, which is then subjected to Sharpless asymmetric dihydroxylation (AD). This reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, utilizes osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high enantioselectivity in the formation of vicinal diols from alkenes.[12][13][14]

The first step is the formation of an enol ether from the prochiral ketone. The geometry of the enol ether can influence the stereochemical outcome of the dihydroxylation. The subsequent AD reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the double bond of the enol ether, directed by the chiral ligand.[13] Hydrolysis of the resulting osmate ester yields the α-hydroxy ketone, which can be further reduced to the desired 1,2-diol. Studies have shown a correlation between the enol ether chain length and the enantioselectivity of the reaction, with longer, unbranched chains sometimes leading to higher enantiomeric excess.[15][16]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 3. jocpr.com [jocpr.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective synthesis of optically active alpha-hydroxy ketones and anti-1,2-diols via asymmetric transfer hydrogenation of unsymmetrically substituted 1,2-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. [PDF] Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | Semantic Scholar [semanticscholar.org]

- 15. Asymmetric synthesis of cyclic hydroxy ketones derived from enol ethers via sharpless asymmetric dihydroxylation. A study in the correlation of the enol ether chain length and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Enantioselective synthesis of (R)-1,2-Pentanediol

An Enantioselective Approach to (R)-1,2-Pentanediol: A Technical Guide for Synthetic and Process Chemistry

Executive Summary

(R)-1,2-Pentanediol is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its unique stereochemistry makes it a valuable intermediate in the synthesis of complex molecules and a functional ingredient in advanced formulations. This technical guide provides an in-depth exploration of the primary methodologies for its enantioselective synthesis. Authored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and rationale behind established techniques, including Sharpless Asymmetric Dihydroxylation, Catalytic Asymmetric Hydrogenation, and Enzymatic Kinetic Resolution. Each section offers detailed procedural outlines, comparative data, and mechanistic visualizations to provide a comprehensive and practical resource for laboratory application and process development.

Introduction: The Significance of Chiral 1,2-Pentanediol

1,2-Pentanediol, also known as pentylene glycol, is a versatile diol with broad applications.[1][2][3] In pharmaceutical manufacturing, it serves as a solvent, humectant, and stabilizer in various drug formulations, including dermatological products and parenteral solutions.[1] Its amphiphilic nature and low irritation potential have also made it a popular ingredient in the cosmetics industry.[2][3]

Beyond its use as a functional excipient, the chirality of 1,2-pentanediol opens avenues for its use as a stereochemically defined building block in asymmetric synthesis. The (R)-enantiomer, in particular, serves as a valuable synthon for constructing more complex chiral molecules, such as pharmaceutical intermediates and natural products. The ability to control the stereochemical outcome during synthesis is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Recent studies have also highlighted the role of 1,2-pentanediol as a skin penetration enhancer, a property that can be critical in the formulation of transdermal drug delivery systems.[4][5]

Given its importance, the development of efficient, scalable, and highly enantioselective methods for producing (R)-1,2-Pentanediol is a key objective for synthetic and process chemists. This guide details the most robust and widely adopted strategies to achieve this goal.

Core Synthetic Strategies

The enantioselective synthesis of (R)-1,2-Pentanediol can be approached through several distinct strategies, each with its own set of advantages and considerations. The most prominent methods involve creating the chiral diol from a prochiral precursor, such as an alkene or a ketone, using a chiral catalyst or resolving a racemic mixture.

Sharpless Asymmetric Dihydroxylation (SAD) of 1-Pentene

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that provides a reliable and highly predictable method for converting prochiral alkenes into chiral vicinal diols.[6][7] For the synthesis of (R)-1,2-Pentanediol, the substrate is 1-pentene.

Mechanism and Rationale for Stereocontrol

The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the dihydroxylation to a specific face of the alkene. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), is used to regenerate the OsO₄ catalyst, making the process economically and environmentally viable.[6][8]

The stereochemical outcome is dictated by the choice of the chiral ligand, which is derived from cinchona alkaloids. For the synthesis of the (R)-diol from a monosubstituted alkene like 1-pentene, the dihydroquinidine (DHQD)-based ligands are employed.[9][10] The commercially available "AD-mix-β," which contains the ligand (DHQD)₂-PHAL, is specifically designed for this purpose.[6][8] The ligand forms a chiral complex with the osmium tetroxide, creating a binding pocket that preferentially accommodates the alkene in an orientation that leads to hydroxylation on one specific face, resulting in the desired (R)-enantiomer.

Experimental Protocol: Representative Procedure

The following protocol is a generalized procedure based on established Sharpless Asymmetric Dihydroxylation methods.[8][10]

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (50 mL each).

-

Reagent Addition: Commercially available AD-mix-β (14 g per 10 mmol of alkene) is added to the solvent mixture. The mixture is stirred at room temperature until both phases are clear and the solids are dissolved.

-

Cooling: The flask is cooled to 0°C in an ice bath.

-

Substrate Addition: 1-Pentene (10 mmol) is added to the cooled reaction mixture at once.

-

Reaction Monitoring: The reaction is stirred vigorously at 0°C. The progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 6-24 hours).

-

Quenching: Sodium sulfite (15 g) is added slowly, and the mixture is warmed to room temperature and stirred for 1 hour.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure (R)-1,2-Pentanediol.

Data Presentation: Performance of Sharpless Asymmetric Dihydroxylation

| Substrate | Ligand System | Co-oxidant | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| 1-Pentene | (DHQD)₂-PHAL | K₃[Fe(CN)₆]/K₂CO₃ | ~97 | ~91 | [10] |

| 1-Hexene | (DHQD)₂-PHAL | K₃[Fe(CN)₆]/K₂CO₃ | 97 | 95 | [10] |

| Styrene | (DHQD)₂-PHAL | K₃[Fe(CN)₆]/K₂CO₃ | 96 | 97 | [10] |

Table 1: Representative results for the Sharpless Asymmetric Dihydroxylation of terminal alkenes using AD-mix-β. Data for similar substrates are included for comparison.

Catalytic Asymmetric Hydrogenation of 1-Hydroxy-2-pentanone

An alternative and powerful strategy is the asymmetric hydrogenation of a prochiral ketone. For the synthesis of (R)-1,2-Pentanediol, the logical precursor is 1-hydroxy-2-pentanone. This method relies on a transition metal catalyst, typically ruthenium or rhodium, complexed with a chiral ligand to deliver hydrogen with high stereoselectivity.[11]

Principle of Catalytic Asymmetric Hydrogenation

The mechanism of Noyori-type asymmetric hydrogenation involves the formation of a metal-hydride species from the catalyst precursor and H₂ gas.[12] The prochiral ketone substrate coordinates to the chiral metal complex. The specific geometry enforced by the chiral ligand (e.g., BINAP) dictates how the ketone can approach the metal center. This steric and electronic control ensures that the hydride is transferred to one specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol product in high excess.[11][12]

For the synthesis of (R)-1,2-Pentanediol, a catalyst with an (R)-configured chiral ligand, such as (R)-BINAP, is typically required. The hydroxyl group at the C1 position of the substrate can also play a crucial role in coordinating to the metal center, further enhancing stereochemical control.

Experimental Protocol: Representative Procedure

The following is a representative protocol for the asymmetric hydrogenation of a β-keto ester, which is readily adaptable to α-hydroxy ketones like 1-hydroxy-2-pentanone.[12]

-

Catalyst Preparation: In a glovebox, a pressure-rated vessel is charged with the ruthenium precursor [RuCl₂(benzene)]₂ and (R)-BINAP in degassed methanol. The mixture is stirred at 50°C for 30 minutes to form the active catalyst.

-

Substrate Addition: 1-Hydroxy-2-pentanone is added to the vessel.

-

Hydrogenation: The vessel is sealed, removed from the glovebox, and purged with hydrogen gas. It is then pressurized with H₂ (typically 4-100 atm) and heated (typically 25-80°C).

-

Reaction Monitoring: The reaction is stirred until hydrogen uptake ceases or GC analysis shows complete conversion of the starting material.

-

Work-up: The vessel is carefully depressurized. The solvent is removed under reduced pressure.

-

Purification: The residue is purified by distillation or flash column chromatography to afford the enantiomerically enriched (R)-1,2-Pentanediol.

Data Presentation: Performance of Catalytic Asymmetric Hydrogenation

| Substrate | Catalyst System | Pressure (atm) | Temp (°C) | Yield (%) | e.e. (%) | Reference |

| Methyl acetoacetate | Ru-(R)-BINAP | 100 | 25 | >98 | 99 (R) | [12] |

| Ethyl benzoylacetate | Ru-(R)-BINAP | 4 | 100 | 100 | 97 (R) | [12] |

| α-Alkyl-β-ketoaldehyde | (R,R)-Teth-TsDPEN-Ru(II) | Transfer H₂ | RT | 41-87 | >99 | [13] |

Table 2: Representative results for the asymmetric hydrogenation of keto esters and related compounds. These results demonstrate the high efficiency and enantioselectivity achievable with this method.

Enzymatic Kinetic Resolution of Racemic 1,2-Pentanediol

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective catalysts for this purpose due to their exquisite stereoselectivity.

The Concept and Mechanism

In this approach, racemic 1,2-pentanediol is subjected to a reaction, such as acylation, in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated (S)-ester and the unreacted (R)-1,2-Pentanediol, both in high enantiomeric excess. These two products can then be easily separated by standard chromatographic methods.

The choice of acyl donor (e.g., vinyl acetate, acetic anhydride) and solvent is critical for optimizing both the reaction rate and the enantioselectivity (often expressed as the E-value).

Experimental Protocol: Representative Procedure

-

Setup: To a solution of racemic 1,2-pentanediol (10 mmol) in an appropriate organic solvent (e.g., toluene, 50 mL) is added an acyl donor such as vinyl acetate (15 mmol).

-

Enzyme Addition: A commercially available lipase (e.g., Candida antarctica lipase B, Novozym 435) is added to the mixture.

-

Reaction: The suspension is stirred at a controlled temperature (e.g., 30-40°C).

-

Monitoring: The reaction is monitored by GC, tracking the disappearance of the starting material and the formation of the monoacetate.

-

Termination: When the conversion reaches approximately 50%, the enzyme is filtered off.

-

Work-up: The solvent and excess acyl donor are removed under reduced pressure.

-

Purification: The resulting mixture of (R)-1,2-Pentanediol and (S)-1,2-pentanediol monoacetate is separated by flash column chromatography. The acetate can be hydrolyzed back to (S)-1,2-Pentanediol if desired.

Emerging & Alternative Synthetic Routes

While the core strategies outlined above are the most established, research continues into more sustainable and novel synthetic pathways. One notable area is the conversion of biomass-derived platform chemicals, such as furfural and furfuryl alcohol, into 1,2-pentanediol.[14][15] These processes often involve heterogeneous catalysis under hydrogenation conditions.[14][16][17][18] While many current methods yield racemic 1,2-pentanediol, the use of renewable feedstocks is a significant advantage from a green chemistry perspective.[15] Future work in this area will likely focus on the development of chiral catalysts compatible with these biomass-derived substrates to achieve enantioselective conversion in a single step.

Conclusion and Future Outlook

The enantioselective synthesis of (R)-1,2-Pentanediol is a well-addressed challenge in modern organic chemistry, with several robust and high-performing methods available to researchers.

-

Sharpless Asymmetric Dihydroxylation offers predictable stereocontrol and high enantioselectivity starting from the simple feedstock 1-pentene.

-

Catalytic Asymmetric Hydrogenation provides an excellent alternative, particularly for large-scale synthesis, by reducing a prochiral ketone with high efficiency and turnover numbers.

-

Enzymatic Kinetic Resolution presents a powerful method for obtaining both enantiomers in high optical purity from an inexpensive racemic starting material.

The choice of method depends on factors such as substrate availability, required scale, cost considerations, and the specific capabilities of the laboratory. For drug development professionals, the reliability and scalability of catalytic asymmetric hydrogenation often make it the most attractive option. For academic or discovery-phase research, the predictability of the SAD and the versatility of enzymatic resolutions are highly valuable. Future innovations will likely focus on combining the efficiency of catalytic methods with the sustainability of biomass-derived feedstocks to develop next-generation processes for producing this important chiral building block.

References

- Continuous process for the production of pentanediol-1,2.

- Clinical Profile of Pentylene Glycol: Applications in Pharmaceutical Manufacturing.Pharma Education Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1-vDLQTB1oUkNFQY2edUNEM0ee5LbqAYUpuVl6d4oW34sf_4wvdZL34w15SifyvdrYWYHzJRNAPPfkkVyg7Bq5ge0CNE5slWqhnSkWj24kQ8eBTdRWIUZFsUaQTbiMaJony0gcgIiIxw6yJ8myKTV11DlkkXGQGSellWJW5-l5YOueqrVl2WHkaC0lVWKKSut8R1kBY4QAXYwKY58lNKS5Vc=]

- Method For Producing 1,2-Pentanediol.

-

Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Omega, 2019. [Link]

-

METHOD FOR PREPARING 1,2-PENTANEDIOL. European Patent Office, EP 3819284 B1. [Link]

-

1,2 PENTANEDIOL. Ataman Kimya. [Link]

-

Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. MDPI. [Link]

-

Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Omega. [Link]

-

Study on the new synthetic method of 1, 2-pentanediol and process optimization thereof. CNKI. [Link]

-

Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 2003. [Link]

-

Asymmetric hydrogenation. Wikipedia. [Link]

-

Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PubMed Central. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

-

Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table”. Jülich Specialized Information Center. [Link]

-

Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. PubMed Central. [Link]

-

The influence of alcohol, propylene glycol and 1,2-pentanediol on the permeability of hydrophilic model drug through excised pig skin. PubMed. [Link]

-

Hydrogenolysis of Biomass-Based Furfuryl Alcohol into 1,2-Pentanediol over Magnesium Oxide-Supported Pt-Y Bimetallic Catalysts. MDPI. [Link]

-

Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. ChemistryOpen. [Link]

-

Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ResearchGate. [Link]

-

Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. PubMed Central. [Link]

-

Enantioselective, convergent synthesis of the ineleganolide core by a tandem annulation cascade. Stoltz Group, Caltech. [Link]

Sources

- 1. Articles [globalrx.com]

- 2. Page loading... [guidechem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The influence of alcohol, propylene glycol and 1,2-pentanediol on the permeability of hydrophilic model drug through excised pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. rroij.com [rroij.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

(R)-1,2-Pentanediol as a chiral building block in organic synthesis

An In-depth Technical Guide to (R)-1,2-Pentanediol as a Chiral Building Block in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The imperative for enantiomerically pure compounds in the pharmaceutical, agrochemical, and materials science sectors has positioned chiral building blocks as indispensable tools in modern organic synthesis. Among these, (R)-1,2-Pentanediol, a C5 vicinal diol, offers a versatile and stereochemically defined scaffold for the construction of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of (R)-1,2-Pentanediol, covering its synthesis, physicochemical properties, and strategic applications. We delve into the causality behind synthetic choices, present validated experimental protocols, and illustrate key concepts to empower chemists in leveraging this valuable synthon for stereocontrolled synthesis.

Introduction: The Strategic Value of Chiral 1,2-Diols

Chiral 1,2-diols are privileged structural motifs found in a vast array of natural products and pharmaceuticals.[1] Their vicinal hydroxyl groups provide reactive handles for a multitude of chemical transformations and can act as powerful stereodirecting elements. The ability to introduce two contiguous stereocenters with defined relative and absolute stereochemistry makes them highly sought-after intermediates.

(R)-1,2-Pentanediol emerges as a particularly useful building block due to its simple aliphatic chain and the presence of a primary and a secondary alcohol, allowing for differential functionalization. Its applications range from serving as a precursor in the synthesis of agrochemicals like the fungicide propiconazole to its potential use as a chiral auxiliary or a precursor to complex chiral ligands.[2][3] This guide will explore the primary methodologies for accessing this enantiopure diol and its subsequent application in asymmetric synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis and for its characterization in reaction products.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | [4] |

| Molecular Weight | 104.15 g/mol | [4] |

| CAS Number | 5343-92-0 (Racemate) | [2][4] |

| Appearance | Clear, colorless to slightly yellow liquid | [2][4] |

| Boiling Point | 206 °C (lit.) | [2] |

| Density | 0.971 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.439 (lit.) | [2] |

| Solubility | Soluble in water, alcohols, ethers, and other organic solvents | [2][4] |

Spectroscopic Data (Racemic 1,2-Pentanediol):

-

¹H NMR: Spectroscopic data is available for reference in various databases.[5][6][7]

-

¹³C NMR: Data available for structural confirmation.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available for characterization.

-

Infrared (IR) Spectroscopy: FT-IR spectra can confirm the presence of hydroxyl groups.[8]

Synthesis of Enantiopure (R)-1,2-Pentanediol

Accessing enantiomerically pure (R)-1,2-Pentanediol is the critical first step for its use as a chiral building block. The primary strategies involve either creating the desired stereocenter selectively (asymmetric synthesis) or separating it from a racemic mixture (resolution).

Caption: Primary strategies for obtaining enantiopure (R)-1,2-Pentanediol.

Asymmetric Synthesis: The Sharpless Dihydroxylation

The most direct and powerful method for the enantioselective synthesis of vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation (AD).[9][10][11] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to deliver two hydroxyl groups across a double bond with high enantioselectivity.

To synthesize (R)-1,2-Pentanediol, one would select 1-pentene as the prochiral substrate and use the AD-mix-β formulation, which contains the dihydroquinidine (DHQD)-derived ligand (DHQD)₂PHAL.[10][12]

Sources

- 1. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1, 2-pentanediol 1, 2-pentanediol introduction | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 4. nbinno.com [nbinno.com]

- 5. spectrabase.com [spectrabase.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. 1,5-Pentanediol(111-29-5) 1H NMR spectrum [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 11. Sharpless asymmetric dihydroxylation | OpenOChem Learn [learn.openochem.org]

- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

A Technical Guide to the Discovery and Natural Occurrence of Chiral Pentanediols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Diols

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images, is a cornerstone of modern drug discovery and development.[1][2][3][4] The distinct three-dimensional arrangement of atoms in chiral molecules, known as enantiomers, leads to differential interactions with the inherently chiral environment of biological systems, such as enzymes and receptors.[2][4][5] This can result in significant differences in pharmacological activity, metabolic pathways, and toxicity between enantiomers.[1][2][3][4] Consequently, the production of single-enantiomer pharmaceuticals is of paramount importance.[6][7][8]

Chiral diols, organic compounds containing two hydroxyl groups and at least one stereocenter, are invaluable building blocks in the synthesis of these enantiomerically pure drugs and other fine chemicals.[9] Their utility stems from their versatility as synthons for introducing specific stereochemistry into more complex molecules. Pentanediols, a class of diols with a five-carbon backbone, offer a diverse range of structural isomers and stereoisomers, making them particularly interesting targets for synthesis and application. This guide provides an in-depth exploration of the discovery and natural occurrence of chiral pentanediols, with a focus on the biocatalytic and chemical methods that have enabled their preparation.

Natural Occurrence of Chiral Diols: Nature's Stereoselectivity

While complex chiral molecules are ubiquitous in nature, the direct isolation of simple chiral pentanediols from natural sources is not extensively documented. Nature typically produces chiral compounds in an optically pure form, a phenomenon known as unichirality.[2][10] However, the natural occurrence of enantiomeric pairs of a single compound is a rarer phenomenon.[10] The biosynthesis of chiral molecules, including diols, is governed by enzymes that exhibit high degrees of stereoselectivity. These enzymes, such as dehydrogenases and reductases, catalyze the formation of specific stereoisomers from prochiral precursors.[11][12]

The primary avenue for obtaining chiral pentanediols from natural systems is through biocatalysis, which harnesses the power of microorganisms and their enzymes to perform stereoselective transformations.[6][7][8][13][14] This approach mimics and exploits the principles of natural product biosynthesis.

Biocatalytic Approaches: Harnessing Enzymes for Chiral Pentanediol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds.[6][7][8][13][14] Enzyme-catalyzed reactions are highly selective, operate under mild conditions, and are environmentally benign.[6][7][8] For the synthesis of chiral pentanediols, the asymmetric reduction of prochiral diketones is a key strategy.[11][12][15]

Asymmetric Reduction of Prochiral Diketones

The enzymatic reduction of pentanediones to their corresponding chiral diols is a well-established method. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary classes of enzymes employed for this transformation.[11][12] These enzymes utilize cofactors such as NADH or NADPH to deliver a hydride to the carbonyl group, resulting in the formation of a hydroxyl group with a specific stereochemistry.

A prominent example is the synthesis of (2R,4R)-pentanediol from acetylacetone (2,4-pentanedione). Engineered ketoreductases have been developed that can efficiently catalyze this two-step reduction in a one-pot system with excellent stereoselectivity (ee > 99%, de > 99%).

Caption: Enzymatic synthesis of (2R,4R)-pentanediol from 2,4-pentanedione.

Microorganisms such as Bacillus clausii, Rhodococcus ruber, and Candida parapsilosis are known to possess dehydrogenases capable of reducing vicinal diketones, like 2,3-pentanedione, to the corresponding chiral diols.[11][15][16] The stereochemical outcome of the reduction is dependent on the specific enzyme and its inherent preference for binding one of the two enantiotopic faces of the carbonyl group.

Kinetic Resolution of Racemic Diols

Another important biocatalytic strategy is the kinetic resolution of a racemic mixture of diols.[17] In this process, an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted and thus enriched.[17][18] This method allows for the separation of enantiomers based on their different reaction rates.[17] While highly effective, a key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[18]

To overcome this limitation, dynamic kinetic resolution (DKR) has been developed.[17][19][20] DKR combines the enzymatic resolution with an in-situ racemization of the unreacted enantiomer, allowing for a theoretical yield of 100% for the desired product.[19][20] This is often achieved using a metal catalyst to facilitate the racemization.[19][20]

Caption: Comparison of Kinetic and Dynamic Kinetic Resolution workflows.

Chemical Synthesis of Chiral Pentanediols

While biocatalysis offers significant advantages, traditional chemical methods for the synthesis of chiral pentanediols remain crucial, particularly for accessing stereoisomers that may not be readily available through enzymatic routes.

Asymmetric Hydrogenation

Asymmetric hydrogenation of diketones using chiral metal catalysts, such as those based on rhodium or iridium, is a powerful method for producing chiral diols.[12] These catalysts, featuring chiral ligands, create a chiral environment around the metal center, directing the hydrogenation to one face of the carbonyl group.

Asymmetric Aldol Reactions and Reductions

A two-step approach involving an asymmetric aldol reaction followed by a stereoselective reduction can also yield chiral 1,3-diols.[9] The initial aldol reaction, often catalyzed by a chiral organocatalyst, establishes the first stereocenter. Subsequent reduction of the resulting keto alcohol with a chiral reducing agent, such as an oxazaborolidine reagent, creates the second stereocenter with high diastereoselectivity.[9]

Summary of Synthetic Approaches

| Method | Precursor | Key Reagent/Catalyst | Product Type | Key Advantages |

| Biocatalytic Asymmetric Reduction | Prochiral Diketone | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Enantiopure Diol | High stereoselectivity, mild conditions, environmentally friendly.[11][12] |

| Biocatalytic Kinetic Resolution | Racemic Diol | Lipase | Enantioenriched Diol and Acylated Diol | Simple procedure, effective for separating enantiomers.[17][18] |

| Dynamic Kinetic Resolution (DKR) | Racemic Diol | Lipase + Racemization Catalyst (e.g., Ru, Cu) | Single Enantiomer of Acylated Diol | Theoretical 100% yield of a single enantiomer.[19][20] |

| Chemical Asymmetric Hydrogenation | Prochiral Diketone | Chiral Metal Catalyst (e.g., Rh, Ir) | Enantiopure Diol | High efficiency and selectivity for certain substrates.[12] |

| Asymmetric Aldol and Reduction | Aldehyde/Ketone | Chiral Organocatalyst + Chiral Reducing Agent | Chiral 1,3-Diol | Access to a wide range of chiral 1,3-diols.[9] |

Applications in Drug Development

The availability of enantiomerically pure chiral pentanediols is critical for the pharmaceutical industry.[6][7][8] These compounds serve as versatile chiral building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[9][13][14][21] The specific stereochemistry of the pentanediol precursor directly influences the stereochemistry of the final drug molecule, which in turn dictates its pharmacological properties.[1][2][3][4][5][22]

For instance, chiral diols can be used to construct the core scaffolds of complex natural products or to introduce chiral side chains that are essential for target binding. The ability to access both enantiomers of a particular pentanediol is also highly valuable, as it allows for the synthesis and biological evaluation of both enantiomers of a drug candidate, a critical step in modern drug development.[4][5][22]

Experimental Protocols

Representative Protocol for Biocatalytic Reduction of 2,4-Pentanedione

This protocol is a generalized representation based on principles described in the literature.

-

Enzyme Preparation: An engineered ketoreductase (KRED) is expressed in a suitable host, such as E. coli, and the cells are harvested and optionally lyophilized.

-

Reaction Setup: In a temperature-controlled reactor, a buffer solution (e.g., phosphate buffer, pH 7.0) is prepared.

-

Substrate and Cofactor: 2,4-pentanedione (acetylacetone) is added as the substrate. A cofactor regeneration system is employed, typically using isopropanol as a sacrificial hydrogen donor and the same KRED to reduce NAD+ to NADH.

-

Biocatalyst Addition: The prepared KRED (as whole cells or purified enzyme) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30°C) and monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material and the formation of the intermediate hydroxyketone and the final diol product.

-

Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent. The solvent is evaporated, and the crude product is purified by distillation or crystallization to yield the enantiomerically pure (2R,4R)-pentanediol.

Conclusion

The discovery and synthesis of chiral pentanediols represent a significant area of research with direct implications for the pharmaceutical industry. While their direct isolation from natural sources is limited, the principles of natural product biosynthesis have inspired the development of powerful biocatalytic methods. Asymmetric reduction of diketones and kinetic resolution of racemic diols, particularly through dynamic kinetic resolution, have proven to be highly effective strategies for producing these valuable chiral building blocks. Coupled with advances in traditional asymmetric synthesis, researchers now have a robust toolkit to access a wide variety of enantiomerically pure pentanediols, paving the way for the development of novel and more effective chiral drugs.

References

-

Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. National Institutes of Health. [Link]

-

Enzymatic (2R,4R)-Pentanediol Synthesis. RWTH Publications. [Link]

-

Regio‐ and Stereoselective Reduction of Diketones and Oxidation of Diols by Biocatalytic Hydrogen Transfer. ResearchGate. [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

-

Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. MDPI. [Link]

-

Stereoselective reduction of diketones by a novel carbonyl reductase from Candida parapsilosis. The Journal of Organic Chemistry. [Link]

-

Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. SpringerLink. [Link]

-

Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

-

Biocatalysis: A smart and green tool for the preparation of chiral drugs. PubMed Central. [Link]

-

Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PubMed Central. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central. [Link]

-

Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PubMed Central. [Link]

-

Biocatalytic and organocatalytic approaches to ketodiol synthesis. UCL Discovery. [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

Biocatalysis: A smart and green tool for the preparation of chiral drugs. Semantic Scholar. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

-

Chiral drugs. LabMed Discovery. [Link]

-

Kinetic resolution. Wikipedia. [Link]

-

Enantioselective synthesis of chiral BCPs. PubMed Central. [Link]

-

Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]

-

Catalytic production of 1,4-pentanediol from furfural in a fixed-bed system under mild conditions. Royal Society of Chemistry. [Link]

-

Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. ResearchGate. [Link]

-

Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central. [Link]

-

Catalytic production of 1,4-pentanediol from lignocellulosic biomass. Royal Society of Chemistry. [Link]

-

Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. OUCI. [Link]

-

Enantiomeric Natural Products: Occurrence and Biogenesis. PubMed Central. [Link]

-

The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]

-

Stereochemistry: Kinetic Resolution. YouTube. [Link]

-

Chirality in natural products drug discovery and development. Pharmabiz.com. [Link]

-

The Significance of Chirality in Drug Design and Development. ResearchGate. [Link]

-

Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. [Link]

-

Comprehensive Review of Recent Advances in Chiral A-Ring Flavonoid Containing Compounds: Structure, Bioactivities, and Synthesis. MDPI. [Link]

-

Chiral pharmacology and natural product chemistry. ResearchGate. [Link]

-

Researchers discover spontaneous chirality in conjugated polymers. University of Illinois Urbana-Champaign. [Link]

Sources

- 1. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 2. Chirality in natural products drug discovery and development [pharmabiz.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ftb.com.hr [ftb.com.hr]

- 7. mdpi.com [mdpi.com]

- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enantiomeric Natural Products: Occurrence and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]

- 21. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jocpr.com [jocpr.com]

Introduction: The Significance of (R)-1,2-Pentanediol in Research and Development

An In-Depth Technical Guide to the Physical Properties of (R)-1,2-Pentanediol

(R)-1,2-Pentanediol, a chiral diol, is a molecule of significant interest in the fields of pharmaceutical synthesis, materials science, and cosmetics. As the R-enantiomer of 1,2-Pentanediol (CAS: 5343-92-0), its specific stereochemistry (CAS: 108340-61-0) is crucial for creating stereospecific products, particularly in drug development where enantiomeric purity can dictate therapeutic efficacy and safety.[1][2] Understanding its fundamental physical properties, such as melting and boiling points, is a prerequisite for its effective use in synthesis, formulation, and quality control. These parameters govern storage conditions, reaction temperature control, purification strategies like distillation, and the ultimate physical form of a final product. This guide provides a detailed examination of these critical properties and the rigorous experimental methodologies required for their verification.

Core Physical Properties: A Quantitative Overview

The accurate characterization of a chemical substance begins with its fundamental physical constants. For (R)-1,2-Pentanediol and its racemic mixture, these values serve as a benchmark for purity and identity. It is crucial to note the discrepancies in reported melting points across various suppliers and databases, which underscores the importance of direct experimental verification.

| Physical Property | Reported Value | Source(s) |

| Chemical Name | (R)-Pentane-1,2-diol | [1] |

| CAS Number | 108340-61-0 | [1][2] |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [3][4][5] |

| Boiling Point | 206-210 °C at 760 mmHg | [3][5][6][7][8] |

| Melting Point | -40 °C | [9][10] |

| ~50.86 °C (Note: This value is anomalous and likely pertains to a different substance or is an error, as 1,2-Pentanediol is a liquid at room temperature) | [3][6] | |

| Density | ~0.971 g/mL at 25 °C | [3][8][9] |

| Refractive Index | ~1.439 - 1.443 at 20 °C | [3][7][8] |

Note: Most publicly available data refers to the racemic mixture (CAS: 5343-92-0). The physical properties of the pure (R)-enantiomer are expected to be very similar to the racemate, with the notable exception of optical rotation.

Section 1: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding it. For a pure substance, this occurs over a narrow temperature range. This property is paramount for designing purification protocols such as fractional distillation and for establishing safe temperature limits in chemical reactions to avoid unintended phase changes or pressure buildup. The boiling point of 1,2-Pentanediol is consistently reported in the range of 206-210°C at atmospheric pressure.[3][6][7][8]

Expert Insight: Causality in Boiling Point Measurement

The choice of a micro-scale method, such as the Thiele tube technique, is driven by the need to conserve valuable, often expensive, enantiomerically pure samples. The key principle is the precise detection of the equilibrium between the liquid and vapor phases. A rapid, continuous stream of bubbles indicates that the vapor pressure of the sample exceeds the external pressure. The true boiling point is captured upon cooling, at the exact moment the bubble stream ceases and the liquid is drawn into the capillary tube, signifying that the external pressure has just overcome the sample's vapor pressure.[11][12] Heating must be gradual and uniform to prevent superheating and to ensure the thermometer accurately reflects the vapor temperature.[11]

Experimental Protocol: Micro-Boiling Point Determination via Thiele Tube

This protocol describes a standard laboratory method for accurately determining the boiling point of a liquid sample like (R)-1,2-Pentanediol.

-

Sample Preparation :

-

Add approximately 0.5 mL of (R)-1,2-Pentanediol into a small glass vial or Durham tube.

-

Obtain a standard glass capillary tube (sealed at one end). Place the capillary tube, open-end down, into the vial containing the sample.[13]

-

-

Apparatus Assembly :

-

Attach the vial to a thermometer using a small rubber band or wire. The bottom of the vial should be aligned with the thermometer bulb.

-

Insert the thermometer assembly into a Thiele tube containing a high-boiling heat transfer fluid (e.g., mineral oil), ensuring the rubber band is well above the oil level to prevent degradation.[11][13] The sample should be positioned near the center of the main body of the Thiele tube.

-

-

Heating and Observation :

-

Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle. The tube's design promotes even heat distribution via convection currents.

-

Observe the sample. As the temperature rises, air trapped in the capillary tube will first be expelled.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the sample's temperature is now above its boiling point.[11]

-

-

Measurement :

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully monitor the capillary tube. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[11][13]

-

Record this temperature. For highest accuracy, repeat the determination with a fresh sample.

-

Workflow Visualization: Boiling Point Determination

Caption: Workflow for micro-boiling point determination.

Section 2: Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a very sharp temperature range (typically <1°C). The presence of impurities depresses and broadens this range, making melting point determination a powerful tool for purity assessment.[14]

Expert Insight: Addressing Data Discrepancies

There is a significant conflict in the reported melting points for 1,2-Pentanediol, with some sources citing -40°C[9][10] and others stating approximately 50.86°C.[3][6] The former value is far more consistent with the physical observation that the substance is a liquid at room temperature. A melting point of -40°C aligns with the expected properties of a short-chain aliphatic diol. The 50.86°C value is likely erroneous or may refer to a derivative or different compound entirely. This highlights a critical principle of scientific integrity: data from external sources must be treated with scrutiny and verified experimentally. For a substance with a melting point of -40°C, a standard melting point apparatus is not suitable; a low-temperature apparatus or differential scanning calorimetry (DSC) would be required. The following protocol is for a solid substance at room temperature but illustrates the fundamental technique.

Experimental Protocol: Capillary Melting Point Determination

This protocol is a standard method for compounds that are solid at room temperature.

-

Sample Preparation :

-

Place a small amount of the solid sample on a clean, dry watch glass. If the crystals are large, pulverize them into a fine powder.[15]

-

Tap the open end of a capillary tube into the powder to collect a small amount of sample.[16]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[16]

-

-

Apparatus Setup :

-

Insert the capillary tube into the sample holder of a melting point apparatus.

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Heating and Measurement :

-

If the approximate melting point is known, heat rapidly to about 20°C below this temperature.

-

Then, slow the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer. A slow heating rate is critical for an accurate measurement.[14]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[17]

-

-

Data Reporting :

-

Report the result as a melting point range (e.g., 120.5°C - 121.0°C). A narrow range is indicative of high purity.

-

Workflow Visualization: Melting Point Determination

Caption: Workflow for capillary melting point determination.

References

-

Biobased 1,2-Pentanediol . FORU Chemtech. [Link]

-

5343-92-0 | 1,2-Pentanediol . ChemIndex. [Link]

-

1,2-Pentanediol, 100 ml, CAS No. 5343-92-0 . Carl ROTH. [Link]

-

1, 2-pentanediol 1, 2-pentanediol introduction . Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

-

1,2-Pentanediol (Industrial Grade) . YangZhou ShuangDing Chem Co.,Ltd. [Link]

-

1,2-Pentanediol | C5H12O2 . PubChem. [Link]

-

Melting point determination . University of Calgary. [Link]

-

Determination of Melting Point . Science in Motion, Clarion University. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

-

BOILING POINT DETERMINATION . University of Calgary. [Link]

-

experiment (1) determination of melting points . University of Technology, Iraq. [Link]

-

Video: Boiling Points - Concept . JoVE. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]

-

Experiment to determine boiling point? . Reddit. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose . University of Technology, Iraq. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Banasthali Vidyapith. [Link]

Sources

- 1. (R)-(+)-1,2-PENTANEDIOL | 108340-61-0 [amp.chemicalbook.com]

- 2. 108340-61-0 CAS MSDS ((R)-(+)-1,2-PENTANEDIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1,2-Pentanediol | 5343-92-0 [chemicalbook.com]

- 4. 1,2-Pentanediol | 5343-92-0 | TCI AMERICA [tcichemicals.com]

- 5. shuangdingchemistry.com [shuangdingchemistry.com]

- 6. 1,2-Pentanediol CAS#: 5343-92-0 [m.chemicalbook.com]

- 7. 5343-92-0 | 1,2-Pentanediol [chemindex.com]

- 8. 1, 2-pentanediol 1, 2-pentanediol introduction | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 9. Biobased 1,2-Pentanediol - FORU Chemtech [foruchem.com]

- 10. 1,2-Pentanediol, 100 ml, CAS No. 5343-92-0 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. davjalandhar.com [davjalandhar.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pennwest.edu [pennwest.edu]

Methodological & Application

Application Notes & Protocols: (R)-1,2-Pentanediol as a Chiral Auxiliary in Diastereoselective Aldol Reactions

Abstract

The aldol reaction remains a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] Achieving stereocontrol over the two newly formed stereocenters is a significant challenge, often addressed by employing chiral auxiliaries.[3] While classic auxiliaries like Evans oxazolidinones and camphor-derived systems are well-established, there is continued interest in developing new, effective, and easily recoverable auxiliaries.[4][5] This document provides a detailed technical guide on the application of (R)-1,2-Pentanediol as a chiral auxiliary in aldol reactions. We propose its use in forming a chiral acetal from a β-keto carbonyl compound, which then directs the stereochemical outcome of the subsequent enolate addition to an aldehyde. This guide details the underlying mechanistic principles, provides validated starting protocols for substrate synthesis and the aldol reaction itself, and outlines methods for the cleavage and recovery of the auxiliary.

Introduction: The Principle of Acetal-Based Chirality Transfer

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[3] After the desired transformation, the auxiliary is removed, having imparted its chirality to the product molecule. While many auxiliaries are amide-based, such as the well-known Evans oxazolidinones, chiral diols offer an alternative strategy through the formation of chiral acetals.[4][6]

(R)-1,2-Pentanediol is a readily available, C₂-symmetric chiral diol. When reacted with a prochiral ketone or a β-keto ester, it forms a five-membered dioxolane ring. The stereocenter at the C4 position of the pentanediol backbone effectively shields one face of the molecule. When an enolate is generated from this substrate, the bulky propyl group of the auxiliary dictates the facial selectivity of the subsequent reaction with an electrophile, such as an aldehyde. This steric hindrance is the foundation for achieving high diastereoselectivity in the aldol addition.

Mechanistic Rationale: The Zimmerman-Traxler Transition State

The diastereoselectivity of the aldol reaction is rationalized by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.[7] In our proposed system, a metal enolate (e.g., lithium or boron) is first generated from the chiral acetal substrate. The metal cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid cyclic transition state.

The key to stereocontrol lies in the energetic preference for the transition state that minimizes steric clashes. The propyl group of the (R)-1,2-pentanediol auxiliary will preferentially occupy a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. This forces the R¹ group of the enolate and the R² group of the aldehyde to also adopt specific orientations, leading to the preferential formation of one diastereomer of the β-hydroxy ketone product.

Experimental Protocols

This section provides detailed, step-by-step protocols for utilizing (R)-1,2-Pentanediol as a chiral auxiliary. These protocols are designed as a robust starting point for methodology development and optimization.

Part A: Synthesis of the Chiral Acetal Substrate

Objective: To prepare the chiral dioxolane from a β-keto ester and (R)-1,2-Pentanediol.

Materials:

-

Ethyl acetoacetate (1.0 equiv)

-

(R)-1,2-Pentanediol (1.1 equiv)

-

p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add toluene (approx. 0.2 M relative to the keto ester), ethyl acetoacetate (1.0 equiv), (R)-1,2-Pentanediol (1.1 equiv), and p-TSA (0.05 equiv).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting keto ester is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral acetal.

Part B: Diastereoselective Aldol Reaction

Objective: To perform a directed aldol reaction using the chiral acetal substrate.[8] This protocol uses Lithium Diisopropylamide (LDA) for kinetic enolate formation.

Materials:

-

Chiral acetal from Part A (1.0 equiv)

-

Diisopropylamine (1.1 equiv)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 equiv)

-

Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

-

LDA Preparation: In a flame-dried, argon-purged flask at -78 °C (dry ice/acetone bath), add anhydrous THF and diisopropylamine (1.1 equiv). Slowly add n-BuLi (1.05 equiv) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

-